ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
CAS No.: 1035404-17-1
Cat. No.: VC4568744
Molecular Formula: C19H20ClNO4
Molecular Weight: 361.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1035404-17-1 |
|---|---|
| Molecular Formula | C19H20ClNO4 |
| Molecular Weight | 361.82 |
| IUPAC Name | ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate |
| Standard InChI | InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 |
| Standard InChI Key | RMVRWHKAUBKLIN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate, reflects its intricate structure (Figure 1). Key features include:
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A 4-chlorophenoxy moiety linked to a phenyl ring.
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An N-methylacetamido group connected via a glycine-derived ester.
The SMILES notationCCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cland InChIKeyRMVRWHKAUBKLIN-UHFFFAOYSA-Nconfirm its stereochemical uniqueness .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀ClNO₄ | |
| Molecular Weight | 361.82 g/mol | |
| CAS Number | 1035404-19-3 / 1035404-17-1 | |
| Solubility | >100 mg/mL in DMSO | |
| Hazard Statements | H302, H315, H319, H335 |
Synthesis and Production
Reaction Methodology
The synthesis begins with 2-(4-chlorophenoxy)phenylacetic acid and sarcosine methyl ester hydrochloride under controlled conditions :
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Mixed Anhydride Formation:
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Coupling Reaction:
Table 2: Synthesis Parameters
| Parameter | Detail |
|---|---|
| Solvent | Dichloromethane |
| Temperature Range | 0–15°C |
| Yield | 83.8% |
| Key Reagents | Pivaloyl chloride, Triethylamine |
Optimization Challenges
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Temperature Sensitivity: Exceeding 15°C risks side reactions, necessitating precise cooling .
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Purification: Aqueous extraction removes unreacted reagents, though residual water may complicate isolation .
Biological Activity and Research Findings
Limitations and Gaps
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